(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile
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Description
(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H9Cl3F3N3S and its molecular weight is 474.71. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
- The reduction of (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles, which are structurally related to the compound , has been studied, revealing insights into their chemical properties and potential applications in synthesis. These studies have shown the potential for creating derivatives with varied properties through chemical modifications (Frolov et al., 2005).
Anticancer Activity
- Research on acrylonitriles substituted with heterocycles has shown that these compounds exhibit in vitro cytotoxic potency against various human cancer cell lines. This highlights the potential therapeutic applications of these molecules in cancer treatment, suggesting that derivatives of the compound could be explored for their anticancer properties (Sączewski et al., 2004).
Corrosion Inhibition
- Studies on thiazole and thiadiazole derivatives have revealed their effectiveness as corrosion inhibitors for metals such as iron. This application is crucial in industrial settings where metal preservation is essential. The findings suggest that the compound , given its thiazole component, might also serve as a potential corrosion inhibitor (Kaya et al., 2016).
Optical and Electronic Applications
- Research into donor-acceptor substituted thiophene dyes, which share structural similarities with the target compound, has shown their potential in nonlinear optical limiting, useful for protecting human eyes and optical sensors. This indicates the broader applicability of such compounds in optoelectronic devices (Anandan et al., 2018).
Properties
IUPAC Name |
(E)-3-[4-chloro-3-(trifluoromethyl)anilino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl3F3N3S/c20-11-1-3-13(16(22)5-11)17-9-29-18(28-17)10(7-26)8-27-12-2-4-15(21)14(6-12)19(23,24)25/h1-6,8-9,27H/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJPNASPXXMFBU-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl3F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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